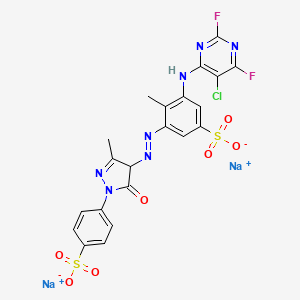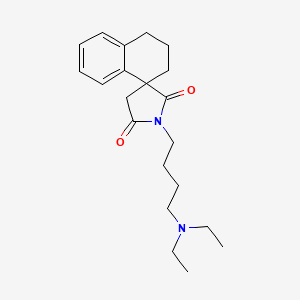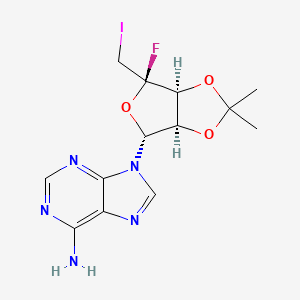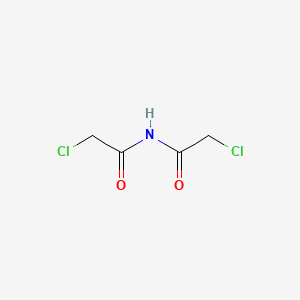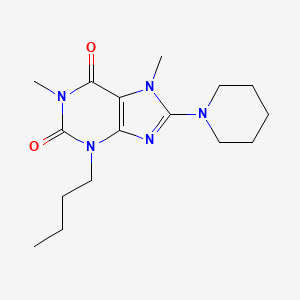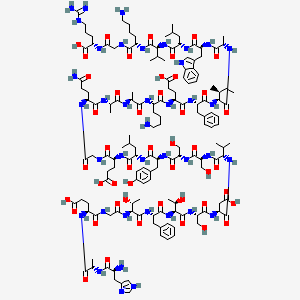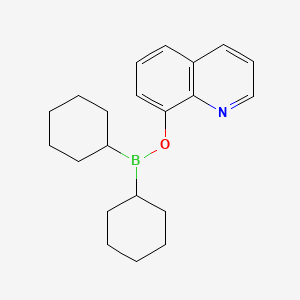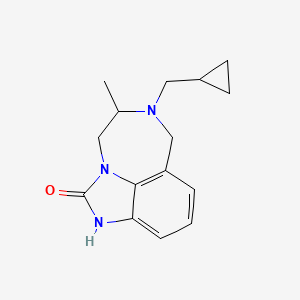
6-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound that belongs to the class of imidazo-benzodiazepines. This compound is of significant interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazo Ring: This step involves the cyclization of a suitable precursor to form the imidazo ring. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the imidazo ring with a cyclopropylmethyl halide. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Benzodiazepine Ring: This step involves the cyclization of the intermediate product to form the benzodiazepine ring. This step often requires the use of a suitable catalyst and specific reaction conditions to ensure the correct formation of the ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo-benzodiazepines.
Scientific Research Applications
6-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research is conducted to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industrial Applications: The compound is also explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors in the body, leading to the modulation of signaling pathways.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Induction of Apoptosis: It may induce apoptosis in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
6-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one can be compared with other similar compounds, such as:
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Midazolam: Another benzodiazepine used for its sedative and anxiolytic effects.
Alprazolam: A benzodiazepine used for the treatment of anxiety and panic disorders.
The uniqueness of this compound lies in its imidazo ring structure, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
126234-01-3 |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
10-(cyclopropylmethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C15H19N3O/c1-10-7-18-14-12(9-17(10)8-11-5-6-11)3-2-4-13(14)16-15(18)19/h2-4,10-11H,5-9H2,1H3,(H,16,19) |
InChI Key |
SWKYSCYHMCRSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN1CC4CC4)C=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
